molecular formula C5H10N2 B12119788 (4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine

(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine

Cat. No.: B12119788
M. Wt: 98.15 g/mol
InChI Key: LSAWFHNFIJBGMR-UHFFFAOYSA-N
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Description

(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine is an organic compound belonging to the class of pyrrolines Pyrrolines are characterized by a five-membered unsaturated aliphatic ring containing one nitrogen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reduction of pyrrole derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Further reduction can lead to fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Pyrrole derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine): A related compound with a pyridine ring.

    (4,5-Dihydro-3H-pyrrol-2-yl)-(4-methoxy-phenyl)-amine: A derivative with a methoxyphenyl group.

Uniqueness

(4,5-Dihydro-3H-pyrrol-2-yl)-methyl-amine is unique due to its specific structure, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

N-methylpyrrolidin-2-imine

InChI

InChI=1S/C5H10N2/c1-6-5-3-2-4-7-5/h2-4H2,1H3,(H,6,7)

InChI Key

LSAWFHNFIJBGMR-UHFFFAOYSA-N

Canonical SMILES

CN=C1CCCN1

Origin of Product

United States

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